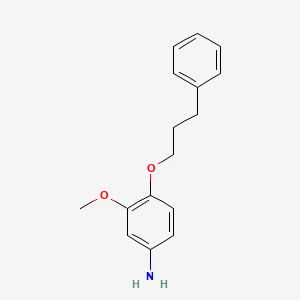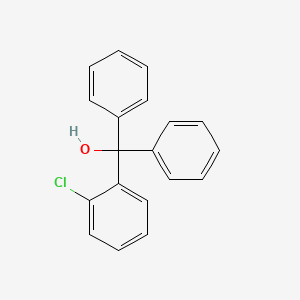
(2-Chlorophényl)diphénylméthanol
Vue d'ensemble
Description
. Ce composé est principalement utilisé dans la recherche scientifique et a montré un potentiel dans diverses applications, notamment dans l'étude des canaux calciques.
Applications De Recherche Scientifique
MDK-4025 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on calcium channels in neurons, providing insights into neuronal signaling and function.
Medicine: Investigated for its potential therapeutic effects in conditions related to calcium channel dysfunction, such as epilepsy and chronic pain.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
Target of Action
The primary target of (2-Chlorophenyl)diphenylmethanol is the calcium ion (Ca2+) channel . Calcium channels play a crucial role in neuronal signaling and membrane transport .
Mode of Action
(2-Chlorophenyl)diphenylmethanol acts as a weak blocker of the Ca2+ channel . It inhibits the slow afterhyperpolarization current (sI(AHP)) with an IC50 of 1-2 μM . This means it can prevent the flow of Ca2+ ions through the channel, thereby affecting the electrical activity of the cell.
Biochemical Pathways
By blocking the Ca2+ channel, (2-Chlorophenyl)diphenylmethanol affects the neuronal signaling pathway . The inhibition of sI(AHP) can alter the firing properties of neurons and potentially influence synaptic plasticity .
Result of Action
The blockade of Ca2+ channels by (2-Chlorophenyl)diphenylmethanol can lead to changes in neuronal excitability. Specifically, it can effectively block the slow afterhyperpolarization in cultured rat hippocampal pyramidal neurons .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du MDK-4025 implique généralement la réaction de la 2-chlorobenzophénone avec le bromure de phénylmagnésium (réactif de Grignard) dans une solution d'éther anhydre. La réaction se déroule comme suit :
Préparation du réactif de Grignard : Le bromure de phénylmagnésium est préparé en faisant réagir le bromobenzène avec des copeaux de magnésium dans de l'éther anhydre.
Réaction avec la 2-chlorobenzophénone : Le réactif de Grignard préparé est ensuite ajouté à une solution de 2-chlorobenzophénone dans de l'éther anhydre. Le mélange réactionnel est agité à température ambiante, ce qui conduit à la formation de MDK-4025.
Purification : Le produit brut est purifié par recristallisation à partir d'un solvant approprié, tel que l'éthanol, pour obtenir du MDK-4025 pur.
Méthodes de production industrielle
La production industrielle du MDK-4025 suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et la capacité d'adaptation du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le MDK-4025 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le MDK-4025 peut être oxydé pour former les cétones ou les acides carboxyliques correspondants en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le composé peut être réduit pour former des alcools ou des hydrocarbures en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le MDK-4025 peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles tels que des groupes hydroxyle, alcoxyde ou amine.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans de l'éther anhydre.
Substitution : Hydroxyde de sodium en milieu aqueux ou alcoolique.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'alcools ou d'hydrocarbures.
Substitution : Formation de dérivés de la benzophénone substitués.
Applications de recherche scientifique
Le MDK-4025 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.
Biologie : Etudié pour ses effets sur les canaux calciques dans les neurones, fournissant des informations sur la signalisation neuronale et la fonction neuronale.
Médecine : Etudié pour ses effets thérapeutiques potentiels dans les affections liées à un dysfonctionnement des canaux calciques, telles que l'épilepsie et la douleur chronique.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse d'autres composés chimiques.
Mécanisme d'action
Le MDK-4025 exerce ses effets en inhibant les courants calciques activés par des tensions élevées dans les neurones pyramidaux. Le composé se lie aux canaux calciques, bloquant l'afflux d'ions calcium dans les neurones. Cette inhibition affecte l'excitabilité neuronale et la libération de neurotransmetteurs, ce qui peut moduler divers processus physiologiques et fournir potentiellement des avantages thérapeutiques dans les troubles neurologiques .
Comparaison Avec Des Composés Similaires
Le MDK-4025 peut être comparé à d'autres inhibiteurs des canaux calciques, tels que :
Vérapamil : Un bloqueur des canaux calciques bien connu utilisé dans le traitement de l'hypertension et des arythmies cardiaques.
Amlodipine : Un autre bloqueur des canaux calciques utilisé pour gérer l'hypertension et l'angine de poitrine.
Nifédipine : Utilisé pour traiter l'hypertension et l'angine de poitrine, similaire à l'amlodipine.
Unicité du MDK-4025
Contrairement aux composés susmentionnés, le MDK-4025 est principalement utilisé dans des contextes de recherche plutôt que dans des applications cliniques. Sa structure unique et ses effets inhibiteurs spécifiques sur les courants calciques activés par des tensions élevées en font un outil précieux pour étudier la fonction neuronale et la physiologie des canaux calciques.
Composés similaires
- Vérapamil
- Amlodipine
- Nifédipine
- Diltiazem
- Nimodipine
Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leurs applications spécifiques et leurs effets sur les différents sous-types de canaux calciques.
Propriétés
IUPAC Name |
(2-chlorophenyl)-diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVAHLGKTSPDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305489 | |
| Record name | (2-Chlorophenyl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66774-02-5 | |
| Record name | (2-Chlorophenyl)diphenylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066774025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 66774-02-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chlorophenyl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Chlorophenylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-CHLOROPHENYL)DIPHENYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77N69DJ59Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
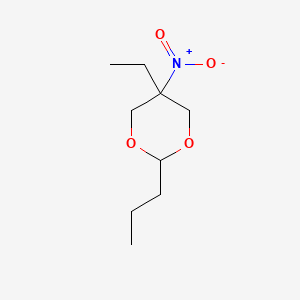
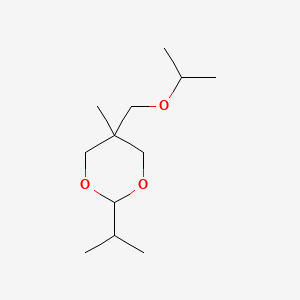
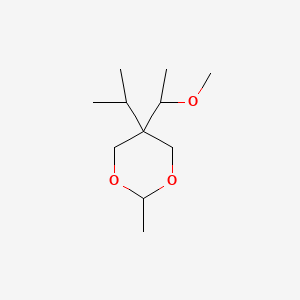
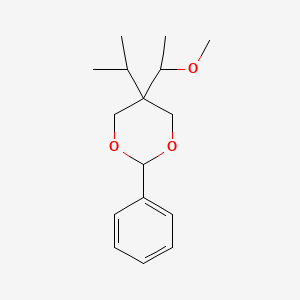
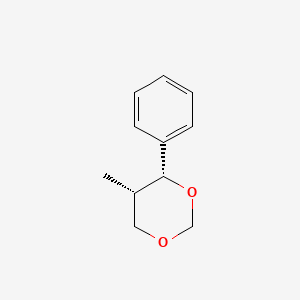
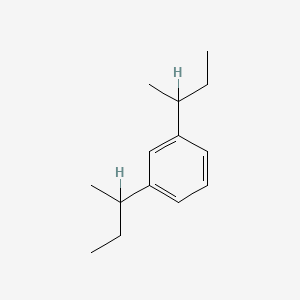
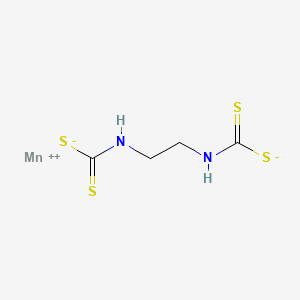
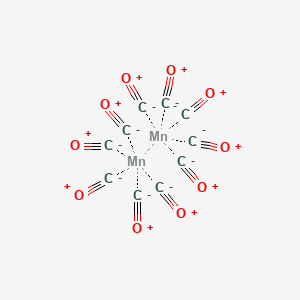
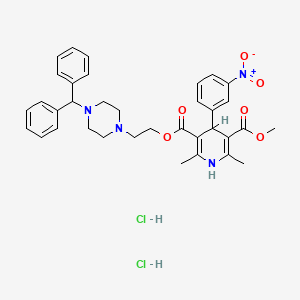
![N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide](/img/structure/B1676022.png)

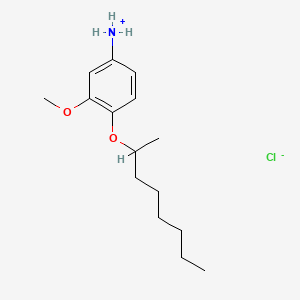
![[4-(3-ethylheptoxy)-3-methoxyphenyl]azanium;chloride](/img/structure/B1676026.png)
